2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile
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Overview
Description
2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diamines.
Coupling Reactions: The thiazole and piperidine rings are then coupled using a suitable linker, such as a methylene bridge, under basic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Chichibabin synthesis or the Hantzsch pyridine synthesis.
Final Coupling: The final step involves the coupling of the pyridine ring with the previously synthesized thiazole-piperidine intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is investigated for its potential effects on the central nervous system and its ability to modulate neurotransmitter activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: It is used in studies to understand its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring can interact with neurotransmitter receptors, affecting signal transduction pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Similar in structure but lacks the piperidine and pyridine rings.
Piperidine-4-carbonitrile: Similar in structure but lacks the thiazole and pyridine rings.
4-Methoxypyridine: Similar in structure but lacks the thiazole and piperidine rings.
Uniqueness
2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is unique due to the presence of all three rings (thiazole, piperidine, and pyridine) in its structure. This unique combination allows it to interact with a wide range of biological targets and participate in various chemical reactions, making it a versatile compound for scientific research.
Properties
IUPAC Name |
2-[[1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c23-12-17-8-9-24-21(11-17)27-15-18-5-4-10-26(13-18)14-20-16-28-22(25-20)19-6-2-1-3-7-19/h1-3,6-9,11,16,18H,4-5,10,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUCWYLRUGAXBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CSC(=N2)C3=CC=CC=C3)COC4=NC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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